molecular formula C6H8N2O B1386574 1,4-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 933728-48-4

1,4-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No. B1386574
M. Wt: 124.14 g/mol
InChI Key: BAORANYZIRHLES-UHFFFAOYSA-N
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Description

“1,4-dimethyl-1H-imidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 933728-48-4 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 1,4-dimethyl-1H-imidazole-2-carbaldehyde . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1,4-dimethyl-1H-imidazole-2-carbaldehyde” is 1S/C6H8N2O/c1-5-3-8(2)6(4-9)7-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1,4-dimethyl-1H-imidazole-2-carbaldehyde” were not found in the retrieved data, imidazoles in general are known to participate in a variety of chemical reactions. For example, imidazoles can be formed via the cyclization of amido-nitriles .


Physical And Chemical Properties Analysis

“1,4-dimethyl-1H-imidazole-2-carbaldehyde” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Imidazole derivatives, such as “1,4-dimethyl-1H-imidazole-2-carbaldehyde”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

1,4-dimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-8(2)6(4-9)7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAORANYZIRHLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-1H-imidazole-2-carbaldehyde

CAS RN

933728-48-4
Record name 1,4-dimethyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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